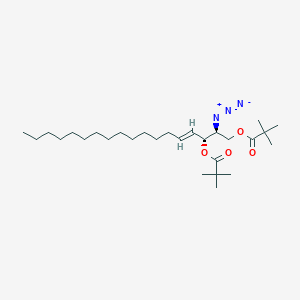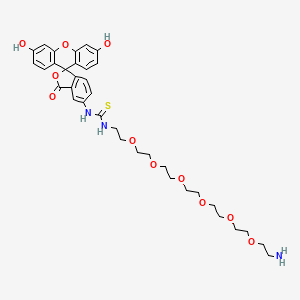
1-(4-Bromo-2-methylbenzyl)-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methylbenzyl)-N,N-dimethylpiperidin-4-amine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-bromo-2-methylbenzyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylbenzyl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:
Bromination: The starting material, 2-methylbenzyl, undergoes bromination to form 4-bromo-2-methylbenzyl bromide.
Nucleophilic Substitution: The brominated compound is then reacted with N,N-dimethylpiperidine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methylbenzyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Scientific Research Applications
1-(4-Bromo-2-methylbenzyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylbenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with molecular targets such as receptors or enzymes. The bromine atom and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Bromotoluene: Shares the bromine and methyl substituents but lacks the piperidine ring.
N-(4-bromo-2-methylbenzyl)acetamide: Similar structure but with an acetamide group instead of the piperidine ring.
Uniqueness: 1-(4-Bromo-2-methylbenzyl)-N,N-dimethylpiperidin-4-amine is unique due to the presence of both the piperidine ring and the N,N-dimethyl groups, which confer specific chemical and biological properties not found in the similar compounds .
Properties
Molecular Formula |
C15H23BrN2 |
|---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
1-[(4-bromo-2-methylphenyl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2/c1-12-10-14(16)5-4-13(12)11-18-8-6-15(7-9-18)17(2)3/h4-5,10,15H,6-9,11H2,1-3H3 |
InChI Key |
AGMXQPQNYWCNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CN2CCC(CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)






![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)

![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)

![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

